molecular formula C20H18FNO2S B337169 N,N-Dibenzyl-4-fluorobenzenesulfonamide

N,N-Dibenzyl-4-fluorobenzenesulfonamide

Cat. No.: B337169
M. Wt: 355.4 g/mol
InChI Key: DEAFNHWONKHUNF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-fluorobenzenesulfonamide is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. While specific studies on this exact compound are limited, its core structure—a fluorobenzenesulfonamide—is of significant interest in medicinal chemistry and drug discovery. Sulfonamide derivatives are known to be investigated for a range of biological activities. For instance, structurally related compounds have been explored as inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for targeting certain cancer subtypes that are dependent on aerobic metabolism . Other sulfonamide analogs have been reported to exhibit analgesic and antiallodynic effects in murine models of pain, suggesting potential for central nervous system activity . Furthermore, the benzenesulfonamide scaffold is frequently utilized in developing assays and probes, such as in fluorescence polarization, to study enzyme activity and facilitate high-throughput screening in drug discovery campaigns . The inclusion of a fluorine atom and two benzyl groups on the sulfonamide nitrogen may influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers may employ this compound in the synthesis of more complex molecules or as a building block in the development of potential protease inhibitors, enzyme modulators, or other biologically active agents.

Properties

Molecular Formula

C20H18FNO2S

Molecular Weight

355.4 g/mol

IUPAC Name

N,N-dibenzyl-4-fluorobenzenesulfonamide

InChI

InChI=1S/C20H18FNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2

InChI Key

DEAFNHWONKHUNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-Dibenzyl-4-fluorobenzenesulfonamide with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight Key IR Bands (cm$ ^{-1} $) Substituent Effects
This compound C$ _{20} $H$ _{18} $FNO$ _2 $S 355.43 S=O: ~1350; C-F: ~1220 High lipophilicity; electron-withdrawing F
4-Fluoro-N,N-dimethylbenzenesulfonamide C$ _8 $H$ _{10} $FNO$ _2 $S 203.23 S=O: ~1360; C-F: ~1230 Moderate lipophilicity; compact substituents
N-(4-Hydroxyphenyl)benzenesulfonamide C$ _{12} $H$ _{11} $NO$ _3 $S 249.29 O-H: ~3200; S=O: ~1340 Hydrogen bonding via -OH and -NH groups
5-(4-Fluorophenyl)-1,3,4-oxadiazole derivative C$ _{21} $H$ _{15} $FN$ _2 $O$ _4 $S 410.42 C=S: ~1250; S=O: ~1350 Heterocyclic ring enhances rigidity
  • Lipophilicity : The dibenzyl groups in the title compound significantly increase lipophilicity compared to dimethyl or hydroxyphenyl analogues, impacting solubility and membrane permeability .
  • Hydrogen Bonding: Unlike N-(4-hydroxyphenyl)benzenesulfonamide, which forms intermolecular N–H⋯O and O–H⋯O bonds , the title compound lacks hydrogen-bond donors due to N,N-dibenzyl substitution, likely reducing crystalline stability.

Spectroscopic Differentiation

  • IR Spectroscopy : The absence of C=O bands (~1663–1682 cm$ ^{-1} $) in cyclized triazoles contrasts with the persistent S=O and C-F vibrations in the title compound.
  • NMR : $ ^1H $-NMR of N,N-dialkylated sulfonamides typically shows benzyl proton resonances at δ 4.5–5.0 ppm, while dimethyl analogues exhibit singlet peaks for N–CH$ _3 $ groups .

Preparation Methods

Procedure and Scalability

A solvent-free alternative utilizes 4-fluorobenzenesulfonyl chloride and dibenzylamine in a zirconia jar with MgO as an acid scavenger. Key features include:

  • Milling parameters : 30 Hz for 120 minutes with ZrO₂ balls (8 mm diameter)

  • Stoichiometry : 1:1.1 sulfonyl chloride-to-amine ratio

  • Additives : MgO (4 equiv) for HCl neutralization

This method achieves quantitative yield (99%) without chromatography, requiring only citric acid washes and filtration. Gram-scale demonstrations show consistent performance, with product characterization matching literature NMR spectra.

Table 1: Comparison of Mechanochemical Methods

ParameterAryl Bromide MethodSulfonyl Chloride Method
CatalystPd(PPh₃)₂Cl₂/CucurbiturilNone
Reaction Time60 minutes120 minutes
Yield99%99%
Byproduct ManagementAqueous extractionMgO neutralization
ScalabilityDemonstrated at 10 mmolDemonstrated at 10 mmol

Solution-Phase Synthesis Adapting Traditional Sulfonylation

Limitations and Applications

This method remains valuable for substrates incompatible with mechanochemical conditions, such as thermally labile amines. However, it generates solvent waste and demands longer reaction times compared to solid-state approaches.

Comparative Analysis of Synthetic Approaches

Efficiency and Environmental Impact

Mechanochemical methods outperform solution-phase synthesis in:

  • Atom Economy : 92% vs. 78% (calculated for stoichiometric pathways)

  • Process Mass Intensity : <5 vs. >30 (lower values indicate greener processes)

  • Energy Input : 30 Hz milling requires ≈0.2 kWh/mol vs. 24-hour stirring at 500 W

Practical Considerations

  • Equipment Access : Ball mills required for methods 1–2 vs. standard glassware for method 3

  • Sensitivity : Mechanochemical protocols tolerate moisture/oxygen, unlike air-sensitive organometallic solution reactions

  • Purification : Solid-state methods reduce chromatography needs by 90% compared to solution-phase

Q & A

Q. Example Protocol :

StepComponentRoleConditions
14-fluorobenzenesulfonyl chlorideElectrophileDissolved in DMF
2DibenzylamineNucleophileAdded dropwise
3TriethylamineBase0°C → RT, 12 h

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H, 13^{13}C, and 19^{19}F NMR verify substituent positions and purity. For example, 19^{19}F NMR detects the fluorine environment at the 4-position .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<1%) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) refines crystal structures .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like sulfonate ester formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dibenzylamine .
  • Stoichiometry : A 1.2:1 molar ratio of dibenzylamine to sulfonyl chloride ensures complete conversion .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Advanced: How can contradictions in enzyme-binding stoichiometry data be resolved?

Answer:
Conflicting reports on inhibitor-enzyme ratios (e.g., 1:1 vs. 2:1 binding) require:

  • Multi-Nuclear NMR : 15^{15}N and 19^{19}F NMR confirm two inhibitor molecules bind per carbonic anhydrase enzyme via anion interactions at the active site .
  • Saturation Transfer Experiments : Quantify dissociation rates and distinguish between rapid exchange (room temperature) and slow exchange (2°C) regimes .
  • Structural Modeling : SHELXPRO or similar tools model protein-ligand interactions to validate stoichiometry .

Advanced: How should researchers address unexpected byproducts in sulfonamide synthesis?

Answer:

  • Crystallographic Analysis : Use X-ray diffraction (e.g., SHELXD) to identify unintended products, such as double sulfonamide adducts formed via competing nucleophilic attack .
  • Reaction Pathway Adjustment : Replace sodium hydride with milder bases (e.g., K2_2CO3_3) to suppress over-sulfonylation .
  • Chromatographic Separation : Flash chromatography isolates minor byproducts for structural elucidation via mass spectrometry .

Advanced: What strategies validate the compound’s interaction with biological targets?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd_d) for carbonic anhydrase inhibition .
  • Fluorescence Quenching : Tryptophan residues in enzymes report conformational changes upon ligand binding .
  • Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated against NMR chemical shifts .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Twinned Data Refinement : SHELXL handles high-resolution or twinned datasets to resolve disordered benzyl groups .
  • Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., C–H···O) between sulfonamide and adjacent aromatic rings .
  • Torsion Angle Analysis : SHELXPRO visualizes dihedral angles to confirm staggered vs. eclipsed conformations .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Ventilation : Handle 4-fluorobenzenesulfonyl chloride in fume hoods due to lachrymatory properties .
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with corrosive reagents .
  • Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

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